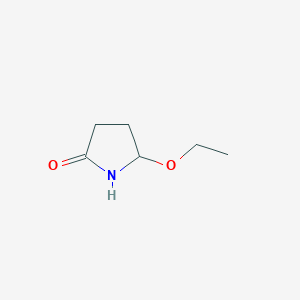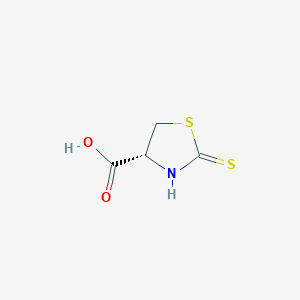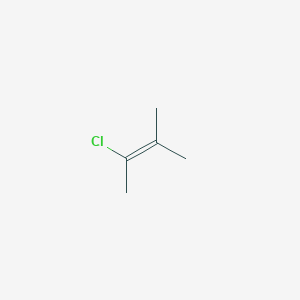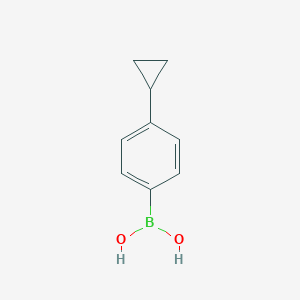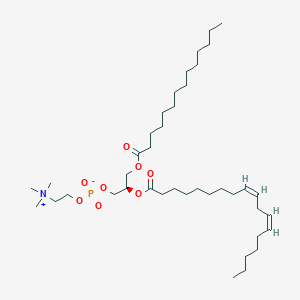
2,3-Difluor-6-nitrophenol
Übersicht
Beschreibung
2,3-Difluoro-6-nitrophenol is a valuable chemical compound with the molecular formula C₆H₃F₂NO₃. It is a yellow crystalline powder that exhibits excellent solubility in organic solvents such as ethanol and acetone, but is sparingly soluble in water . This compound has gained significant attention due to its unique properties and versatility, making it an important intermediate in the synthesis of various compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-nitrophenol has a wide range of applications in various fields:
Pharmaceuticals: It is used as an intermediate in the synthesis of anti-inflammatory drugs, anticancer drugs, and antimicrobial agents.
Agrochemicals: The compound is used as an intermediate in the synthesis of herbicides and fungicides.
Electronic Materials: 2,3-Difluoro-6-nitrophenol is used as a precursor for the synthesis of organic semiconductors, which are used in electronic devices such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
Target of Action
It’s known that the compound has potential pharmaceutical applications , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The mode of action of 2,3-Difluoro-6-nitrophenol involves electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring . This reaction is a key step in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical compounds , it’s likely that it influences multiple pathways depending on the specific derivative synthesized.
Pharmacokinetics
It’s known that the compound is highly stable and exhibits excellent solubility in organic solvents such as ethanol and acetone . It’s sparingly soluble in water, with a solubility of 100 mg/L at room temperature . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 2,3-Difluoro-6-nitrophenol’s action are likely dependent on the specific pharmaceutical compounds synthesized using it as an intermediate . These can include anti-inflammatory drugs, anticancer drugs, and antimicrobial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-6-nitrophenol. For instance, its solubility in different solvents and its stability under various conditions can affect its interaction with biological targets and its overall efficacy .
Biochemische Analyse
Biochemical Properties
It is known that the compound exhibits a strong absorption band in the UV range, with a maximum peak at 309 nm This suggests that it may interact with enzymes, proteins, and other biomolecules that absorb light in this range
Cellular Effects
Given its potential use in pharmaceutical applications, it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Vorbereitungsmethoden
The synthesis of 2,3-Difluoro-6-nitrophenol typically involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid. This reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring . The reaction is usually carried out at low temperatures to minimize side reactions, and the product is purified by recrystallization from ethanol .
Another method involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of alkali metal or alkaline earth metal . This process ensures the production of isomer-free 2,3-difluoro-6-nitrophenol .
Analyse Chemischer Reaktionen
2,3-Difluoro-6-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is introduced onto the phenol ring during synthesis.
Nucleophilic Reactions: The compound is highly reactive towards nucleophiles, making it an excellent intermediate for the synthesis of various pharmaceutical compounds.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides . Major products formed from these reactions include 2,3-difluoro-6-aminophenol and other derivatives used in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoro-6-nitrophenol can be compared with other similar compounds, such as:
2,3,4-Trifluoronitrobenzene: Used as a starting material for the synthesis of 2,3-Difluoro-6-nitrophenol.
2-Chloro-3,4-difluoronitrobenzene: Another fluorinated nitrobenzene compound with similar reactivity.
2,3-Difluoro-6-aminophenol: A reduction product of 2,3-Difluoro-6-nitrophenol.
The uniqueness of 2,3-Difluoro-6-nitrophenol lies in its specific substitution pattern and its versatility as an intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
2,3-difluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGOHDCHURMFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369995 | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82419-26-9 | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Difluoro-6-nitrophenol in pharmaceutical synthesis?
A: 2,3-Difluoro-6-nitrophenol serves as a crucial building block in synthesizing ofloxacin intermediates. [] Ofloxacin is a widely used fluoroquinolone antibiotic, and the development of efficient synthetic routes for its intermediates is highly relevant in the pharmaceutical industry.
Q2: Can you describe a novel method for synthesizing 2,3-Difluoro-6-nitrophenol?
A: A recent study [] outlines a novel method for synthesizing an ofloxacin intermediate, utilizing 2,3-Difluoro-6-nitrophenol as a starting material. The process begins by reacting 2,3,4-trifluoro nitrobenzene with potassium hydroxide to yield 2,3-Difluoro-6-nitrophenol. This compound then reacts with chlorinated acetone to produce 2-Acetonyloxy-3,4-difluoro nitrobenzene. Further reactions with ethanol, Raney nickel, and hydrogen lead to the formation of a key intermediate compound. This intermediate then reacts with diethyl ethoxy-methylene malonate to finally yield the desired ofloxacin intermediate.
Q3: Are there alternative methods for synthesizing 2-Acetonyloxy-3,4-difluoro nitrobenzene?
A: Yes, research [] highlights an alternative approach for synthesizing 2-Acetonyloxy-3,4-difluoro nitrobenzene. This method involves reacting 2,3-Difluoro-6-nitrophenol with monochloroacetone. The study further explores the impact of reaction parameters like time, catalyst, temperature, and molar ratios of starting materials on the final yield of 2-Acetonyloxy-3,4-difluoro nitrobenzene.
Q4: What are the advantages of the novel synthesis methods discussed?
A: The described synthetic routes offer several benefits, including higher yields and reduced impurities in the final ofloxacin intermediate. [] This contributes to a more efficient and cost-effective production process for this important class of antibiotics.
Q5: Beyond ofloxacin, are there other applications of fluorinated halonitrobenzenes and halonitrophenols in pharmaceutical research?
A: While the provided research focuses on ofloxacin synthesis, fluorinated halonitrobenzenes and halonitrophenols, particularly those derived from building blocks like tetrafluoroethylene and buta-1,3-dienes, hold potential for broader applications in pharmaceutical research. [] Their unique chemical properties make them valuable precursors in the development of novel drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


